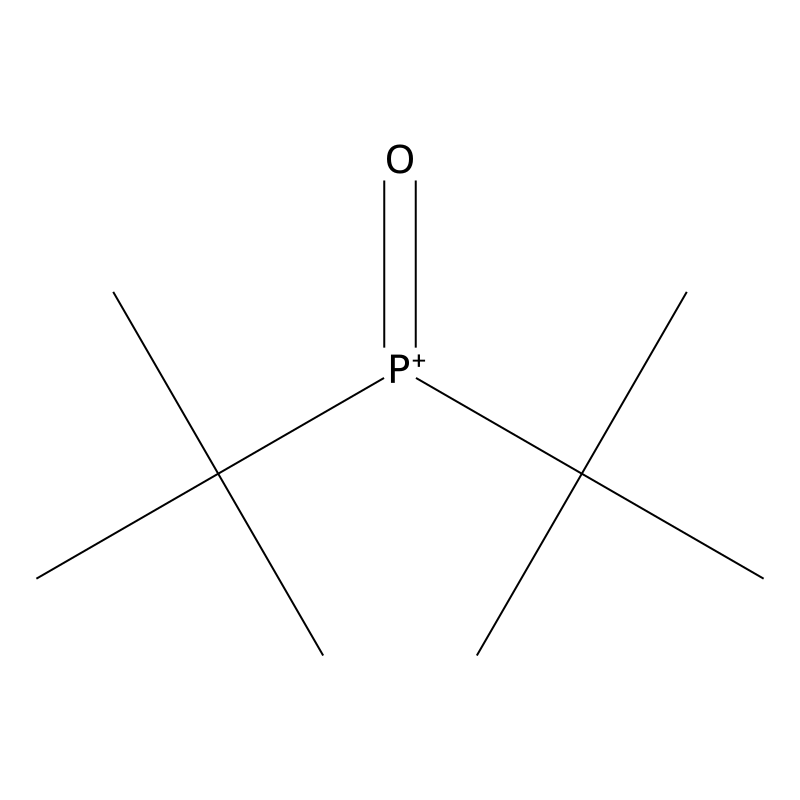

Di-tert-Butylphosphine oxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Catalysis in Organic Synthesis

Specific Scientific Field: Organic chemistry and catalysis.

Summary: DTBPO serves as a ligand in various transition metal-catalyzed reactions. It enhances reaction efficiency and selectivity by coordinating with metal centers.

Experimental Procedures:Buchwald-Hartwig Cross Coupling: DTBPO facilitates C-N bond formation in coupling reactions between aryl halides and amines or amides.

Suzuki-Miyaura Coupling: DTBPO participates in C-C bond formation between aryl halides and boronic acids.

Stille Coupling: DTBPO contributes to the coupling of organotin compounds with aryl halides.

Sonogashira Coupling: DTBPO aids in the synthesis of alkynes via coupling of aryl halides with terminal alkynes.

Negishi Coupling: DTBPO enables the coupling of organozinc reagents with aryl halides.

Heck Coupling: DTBPO plays a role in the palladium-catalyzed arylation of alkenes.

Results: These reactions yield diverse organic compounds, including pharmaceutical intermediates, natural products, and functional materials. Researchers have reported high yields and excellent regioselectivity using DTBPO-based catalysis .

Ligand Development

Specific Scientific Field: Coordination chemistry and ligand design.

Summary: DTBPO serves as a building block for ligand synthesis. Researchers modify its structure to create tailored ligands for specific metal complexes.

Experimental Procedures:Di-tert-butylphosphine oxide is an organophosphorus compound with the molecular formula . It is characterized by the presence of two tert-butyl groups attached to a phosphorus atom, which is also bonded to an oxygen atom. This compound is notable for its unique structural features, including a phosphorus atom that exhibits a tetrahedral geometry. The oxidation of di-tert-butylphosphine leads to the formation of di-tert-butylphosphine oxide, making it a significant derivative in phosphorus chemistry .

The synthesis of di-tert-butylphosphine oxide typically involves the oxidation of di-tert-butylphosphine using various oxidizing agents. Common methods include:

- Hydrolysis of Chloro(di-tert-butyl)phosphine: This method yields di-tert-butylphosphine oxide through the reaction with water.

- Electrochemical Oxidation: Utilizing electrochemical techniques allows for controlled oxidation conditions that can produce di-tert-butylphosphine oxide effectively .

These methods highlight the versatility in synthesizing this compound while ensuring high yields and purity.

Di-tert-butylphosphine oxide finds applications across several fields:

- Catalysis: It serves as a ligand in various catalytic processes, including palladium-catalyzed reactions such as Suzuki couplings.

- Material Science: The compound is utilized in the development of phosphine oxide-based materials due to its thermal stability and unique electronic properties.

- Radioactive Tracers: It has been explored for use in radiochemistry, particularly in the synthesis of fluorinated compounds for medical imaging applications .

Interaction studies involving di-tert-butylphosphine oxide often focus on its reactivity with metal ions and other organic compounds. For example, its ability to form stable complexes with transition metals enhances its utility in catalysis and material science. Additionally, studies have shown that its derivatives can influence the reactivity of other functional groups through coordination chemistry .

Several compounds share structural or functional similarities with di-tert-butylphosphine oxide. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Triethylphosphine oxide | Contains ethyl groups instead of tert-butyl | More reactive due to less steric hindrance |

| Diphenylphosphine oxide | Contains phenyl groups | Exhibits different electronic properties |

| Di-n-butylphosphine oxide | Contains n-butyl groups | Varies in solubility and reactivity compared to di-tert-butyl variant |

Di-tert-butylphosphine oxide stands out due to its steric bulk and stability under various conditions, making it less reactive than many similar phosphine oxides while offering unique advantages in specific applications like catalysis and material development .

Di-tert-butylphosphine oxide represents an important organophosphorus compound that serves as both a synthetic intermediate and a catalyst in various organic transformations. The synthesis of this tertiary phosphine oxide has been accomplished through several distinct methodological approaches, each offering unique advantages and limitations depending on the specific requirements of scale, purity, and environmental considerations.

Classical Synthesis Routes

Oxidation of Di-tert-butylphosphine

The most straightforward approach to synthesizing di-tert-butylphosphine oxide involves the direct oxidation of the corresponding tertiary phosphine precursor. This classical methodology relies on the inherent reactivity of phosphorus(III) centers toward various oxidizing agents, resulting in the formation of the phosphorus(V) oxide product [1].

Hydrogen Peroxide Oxidation

The reaction of di-tert-butylphosphine with hydrogen peroxide represents one of the most widely employed oxidation protocols. Under controlled conditions, thirty-five percent aqueous hydrogen peroxide effectively converts the phosphine to its corresponding oxide in yields ranging from eighty-five to ninety-five percent [2]. The reaction proceeds through the formation of a hydrogen peroxide adduct intermediate, which subsequently decomposes to yield the clean phosphine oxide product. This transformation typically occurs at room temperature within one to four hours, making it practically advantageous for laboratory-scale synthesis.

The mechanistic pathway involves initial coordination of hydrogen peroxide to the phosphorus center, followed by oxygen transfer and elimination of water. The process can be represented by the formation of an intermediate phosphine-hydrogen peroxide complex, which undergoes rearrangement to generate the final phosphine oxide product [3]. Temperature control is crucial, as elevated temperatures can lead to unwanted side reactions and decreased selectivity.

Air Oxidation Methodology

Alternative oxidation can be achieved through controlled exposure to atmospheric oxygen, although this approach generally provides lower yields compared to hydrogen peroxide protocols. Air oxidation of di-tert-butylphosphine typically affords the corresponding oxide in sixty to eighty percent yield over extended reaction periods of twenty-four to forty-eight hours [4]. The reaction mechanism involves the formation of a phosphine-oxygen complex, which undergoes subsequent rearrangement to produce the phosphine oxide.

Recent advances have demonstrated that surface-assisted oxidation using activated carbon can dramatically improve both the efficiency and selectivity of air oxidation processes. When di-tert-butylphosphine is adsorbed onto activated carbon surfaces, quantitative oxidation to the corresponding oxide occurs within thirty minutes at ambient temperature [5]. This methodology exploits the radical activation of molecular oxygen by delocalized electrons on the aromatic surface coating of activated carbon, providing an environmentally benign alternative to traditional oxidation protocols.

Reaction of Chlorophosphine Precursors with Reducing Agents

The synthesis of di-tert-butylphosphine oxide can also be accomplished through the preparation and subsequent reaction of chlorophosphine intermediates. This approach involves the initial formation of di-tert-butylchlorophosphine, followed by hydrolysis or reduction to generate the desired phosphine oxide product.

Chlorophosphine Synthesis and Conversion

Di-tert-butylchlorophosphine serves as a key intermediate in this synthetic pathway and can be prepared through the reaction of phosphorus trichloride with tert-butyl Grignard reagents. The chlorophosphine intermediate exhibits high reactivity toward nucleophilic substitution and can be converted to various phosphorus-containing products depending on the reaction conditions employed [6].

The conversion of di-tert-butylchlorophosphine to the corresponding phosphine oxide can be achieved through controlled hydrolysis in the presence of appropriate bases. This transformation typically proceeds through the initial formation of a phosphinous acid intermediate, which undergoes tautomerization and subsequent oxidation to yield the final phosphine oxide product [7]. Yields for this conversion generally range from fifty-five to seventy percent, with reaction temperatures maintained between seventy and eighty-four degrees Celsius for optimal results.

An alternative approach involves the direct conversion of chlorophosphine precursors using reducing agents such as zinc powder in the presence of suitable solvents. This methodology has been demonstrated to provide moderate yields while offering advantages in terms of operational simplicity and reduced handling of air-sensitive intermediates [8].

Modern Catalytic Approaches

Organometallic-Mediated Syntheses

Contemporary synthetic approaches to di-tert-butylphosphine oxide have increasingly focused on organometallic-mediated transformations that offer improved selectivity and functional group tolerance. These methodologies typically employ transition metal catalysts to facilitate the formation of phosphorus-carbon bonds or to promote oxidative transformations under mild reaction conditions.

Palladium-Catalyzed Protocols

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of phosphine oxides, including di-tert-butylphosphine oxide derivatives. These transformations typically involve the coupling of secondary phosphine oxides with appropriate electrophilic partners in the presence of palladium catalysts and suitable ligands [9]. The methodology offers excellent functional group tolerance and can be conducted under relatively mild reaction conditions.

Recent developments have demonstrated that palladium on carbon can effectively catalyze phosphorus-carbon coupling reactions in aqueous media, providing a green alternative to traditional organic solvent-based protocols. These water-based transformations proceed efficiently at moderate temperatures and offer simplified workup procedures that eliminate the need for extensive purification protocols [9].

Ruthenium and Rhodium Catalysis

Alternative organometallic approaches have employed ruthenium and rhodium complexes for the preparation of phosphine oxide derivatives. These methodologies typically focus on the reduction of phosphine oxide precursors to generate the corresponding phosphines, which can subsequently be oxidized under controlled conditions to provide the desired products [10].

A particularly noteworthy development involves the use of ruthenium-based catalysts for the telescoped synthesis of metal complexes directly from phosphine oxide precursors. This approach eliminates the need for intermediate purification steps and provides direct access to catalytically active metal-phosphine complexes in excellent yields [10].

Copper-Catalyzed Coupling Reactions

Copper-catalyzed methodologies have gained significant attention for the synthesis of phosphine oxides due to their cost-effectiveness and excellent functional group compatibility. These transformations typically involve the formation of phosphorus-carbon bonds through cross-coupling reactions between phosphine oxide precursors and appropriate coupling partners.

Dynamic Kinetic Asymmetric Coupling

A particularly significant advancement involves the development of copper-catalyzed dynamic kinetic asymmetric phosphorus-carbon coupling reactions. This methodology enables the highly enantioselective synthesis of phosphorus-stereogenic tertiary phosphine oxides from secondary phosphine oxide precursors [11] [12]. The reaction tolerates a wide range of secondary phosphine oxides and aryl iodide coupling partners, affording products in high yields with excellent enantioselectivity averaging eighty-nine point two percent enantiomeric excess.

The transformation employs copper complexes ligated with finely modified chiral one,two-diamine ligands, which provide the necessary stereochemical control for the formation of phosphorus-stereogenic centers. The resulting enantioenriched tertiary phosphine oxides can be transformed into structurally diverse phosphorus-chiral scaffolds that find applications as ligands and catalysts in asymmetric synthesis [11].

Mechanistic Considerations

The copper-catalyzed coupling reactions proceed through well-defined mechanistic pathways involving oxidative addition of the electrophilic coupling partner to the copper center, followed by coordination of the phosphine oxide nucleophile and subsequent reductive elimination to form the desired phosphorus-carbon bond. The stereochemical outcome of these transformations is controlled by the chiral ligand environment surrounding the copper center, which differentiates between the enantiotopic faces of the phosphine oxide substrate [12].

Green Chemistry and Alternative Pathways

Contemporary synthetic chemistry has placed increasing emphasis on the development of environmentally sustainable methodologies for the preparation of organophosphorus compounds. In the context of di-tert-butylphosphine oxide synthesis, several innovative approaches have been developed that align with green chemistry principles while maintaining high efficiency and selectivity.

Mechanochemical Approaches

Mechanochemical synthesis represents a particularly promising avenue for sustainable phosphine oxide preparation. Recent developments have demonstrated that high-temperature mechanochemical protocols enable highly efficient solvent-free deoxygenation of phosphine oxides using hydrosilanes in the presence of phosphoric acid additives [13]. While this methodology is typically employed for the reverse transformation (phosphine oxide to phosphine), the principles can be adapted for the forward oxidation process.

The mechanochemical approach offers several advantages, including rapid completion within thirty minutes for most substrates, elimination of organic solvents, and the ability to conduct all synthetic operations under ambient atmospheric conditions. This represents a significant advancement over traditional solution-based protocols that typically require inert atmospheres and extended reaction times [14].

Photocatalytic Methodologies

Photoinduced synthesis has emerged as an attractive alternative for the preparation of phosphine oxide derivatives. These methodologies exploit the use of visible light to promote radical-mediated transformations that result in the formation of phosphorus-oxygen bonds under mild reaction conditions [15]. The photocatalytic approach features metal-free conditions, one hundred percent atom economy, and easy operational procedures that can be conducted at room temperature under atmospheric pressure.

The photocatalytic synthesis of phosphine oxides typically proceeds through the generation of phosphinoyl radicals, which undergo subsequent cascade transformations to yield the desired products. This methodology has been successfully applied to the synthesis of various phosphine oxide derivatives and can be robustly performed on decagram scales [15].

Catalyst-Free Protocols

Significant advances have been achieved in the development of catalyst-free methodologies for phosphine oxide synthesis. These approaches typically employ the inherent reactivity of phosphorus-containing substrates to achieve the desired transformations without the need for additional catalytic species [16]. Catalyst-free hydrophosphorylation reactions between secondary phosphine oxides and ketones have been demonstrated to proceed efficiently at temperatures ranging from twenty to sixty-two degrees Celsius, providing tertiary alpha-hydroxyphosphine oxides in near-quantitative yields.

These methodologies meet the requirements of green chemistry and the pot, atom, step economy paradigm by eliminating the need for catalysts, minimizing waste generation, and providing direct access to the desired products without intermediate purification steps [16]. The development of such protocols represents an important contribution to sustainable synthetic chemistry and offers practical advantages for large-scale applications.

Water-Based Synthesis

The use of water as a reaction medium has gained considerable attention as an environmentally benign alternative to organic solvents. Cross-coupling reactions between diphenylphosphine oxide and halogenated substrates can be effectively catalyzed by palladium on carbon in aqueous media, providing a green protocol for the synthesis of water-soluble tertiary phosphine oxides [9]. These transformations proceed without the addition of ligands or additives and can be accelerated through microwave irradiation, making them suitable for both laboratory and large-scale synthesis applications.

XLogP3

GHS Hazard Statements

H228 (97.44%): Flammable solid [Danger Flammable solids];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable